(1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol
Description
Significance of Chiral Alcohols as Versatile Synthons in Chemical Research
Chiral alcohols are organic compounds featuring a carbon atom bonded to four distinct substituents, rendering them non-superimposable on their mirror images. fiveable.me This inherent asymmetry, or chirality, makes them exceptionally valuable in the realm of organic synthesis. They serve as fundamental building blocks, or synthons, for constructing more complex chiral molecules with precise three-dimensional arrangements (stereochemistry). fiveable.me The ability to control stereochemistry is paramount in fields such as pharmaceuticals, agrochemicals, and materials science, as the biological activity or material properties of a compound are often dictated by its specific enantiomeric form. fiveable.me
The importance of chiral alcohols is underscored by their widespread use in the synthesis of fine chemicals and pharmaceuticals. alfachemic.comnih.gov Many bioactive molecules, including drugs and natural products, contain chiral alcohol moieties as key structural features. rsc.org Consequently, the development of methods to synthesize enantiomerically pure alcohols is a central focus of modern organic chemistry. These methods often involve the asymmetric reduction of prochiral ketones, where a non-chiral starting material is converted into a chiral product. wisdomlib.org Biocatalysts, such as alcohol dehydrogenases, are frequently employed for this purpose, highlighting the synergy between synthetic chemistry and biological processes. nih.govwisdomlib.org The versatility of chiral alcohols allows them to be transformed into a wide array of other functional groups, making them indispensable intermediates in the total synthesis of complex target molecules. alfachemic.com
Overview of 1-(3,4-Dimethoxyphenyl)ethan-1-ol as a Key Chiral Building Block
(1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol, also known as (R)-α-methylveratryl alcohol, is a specific chiral secondary alcohol that has emerged as a significant building block in organic synthesis. google.combiosynth.com It belongs to the class of benzyl (B1604629) alcohols and is characterized by a phenyl ring substituted with two methoxy (B1213986) groups at positions 3 and 4. nih.gov The compound's utility stems from its defined stereochemistry at the carbinol center and the presence of the dimethoxybenzene moiety, which can be further functionalized.
The primary route to synthesizing 1-(3,4-dimethoxyphenyl)ethanol (B1196505) is through the reduction of the corresponding prochiral ketone, 3',4'-dimethoxyacetophenone (B42557) (also known as acetoveratrone). google.comgoogle.com Achieving high enantioselectivity in this reduction is crucial for obtaining the desired (1R)-enantiomer. The compound serves as a valuable starting material for a number of important molecules. google.comgoogle.com For instance, it is a key intermediate in the preparation of certain insecticide synergists, which enhance the efficacy of active insecticidal ingredients. google.com Its structural features make it a versatile synthon for creating more complex chiral structures in multi-step syntheses. orgsyn.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol biosynth.com |
| CAS Number | 120466-67-3 biosynth.com |
| Appearance | Not specified in sources |
| SMILES | CC(C1=CC(=C(C=C1)OC)OC)O biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOAVKBRMACKZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266469 | |
| Record name | (αR)-3,4-Dimethoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120466-67-3 | |
| Record name | (αR)-3,4-Dimethoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120466-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-3,4-Dimethoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Stereoselective Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Ethan 1 Ol
Catalytic Asymmetric Hydrogenation of 3,4-Dimethoxyacetophenone
Homogeneous Catalysis: Chiral Metal Complexes (e.g., Rhodium, Ruthenium, Cobalt)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Chiral complexes of rhodium, ruthenium, and cobalt are prominent in the asymmetric hydrogenation of ketones.
Rhodium (Rh): Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, have been instrumental in the field of asymmetric hydrogenation. The development of C2-symmetric bisphosphine ligands like DIOP and DIPAMP marked a significant advancement, leading to improved enantioselectivities. wiley-vch.de These catalysts are often prepared in situ from rhodium precursors such as [Rh(diene)2]BF4 and a chiral diphosphine ligand. thieme-connect.de The efficiency of these catalysts is demonstrated in various industrial processes for producing enantiomerically pure compounds. wiley-vch.de
Ruthenium (Ru): Ruthenium-based catalysts, especially those developed by Noyori and his group, have shown exceptional performance in the asymmetric hydrogenation of a wide range of prochiral ketones. mdpi.com These catalysts often consist of a ruthenium center coordinated to a chiral bisphosphine ligand and a chiral diamine ligand. For instance, RuCl2(BINAP)(diamine) complexes are highly effective. The interplay between the ligands is crucial, with the diamine ligand influencing the conversion rate and the bisphosphine ligand affecting the enantiomeric excess (ee). mdpi.com
Cobalt (Co): The use of earth-abundant and biorelevant cobalt as a catalyst for asymmetric hydrogenation is a growing area of research aimed at improving sustainability. nih.gov Recent developments have led to cobalt catalysts capable of achieving high turnover numbers (up to 150,000) and excellent enantioselectivities (up to 99% ee). nih.gov Mechanistic studies suggest that the synergy between an N-H functionality and a redox-active ligand in the cobalt complex is key to its high productivity and selectivity. nih.govnih.gov
| Metal | Ligand Type | Key Features |
| Rhodium | Chiral Diphosphines (e.g., DIOP, DIPAMP) | High efficiency, used in industrial processes. wiley-vch.de |
| Ruthenium | Bisphosphine/Diamine Complexes (e.g., Ru-BINAP/diamine) | Excellent performance for a broad range of ketones. mdpi.com |
| Cobalt | Amino(imino)diphosphine Complexes | High turnover numbers and enantioselectivities. nih.gov |
Heterogeneous Catalysis: Modified Raney Nickel and Palladium Systems
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling.
Modified Raney Nickel: Raney nickel (R-Ni), a porous nickel catalyst, can be modified with chiral compounds to induce enantioselectivity in hydrogenation reactions. oup.comamanote.com Treating R-Ni with solutions of chiral molecules like amino acids or tartaric acid can create a chiral environment on the catalyst surface. oup.comresearchgate.net The pH and temperature of the modifying solution significantly influence the asymmetric activity of the catalyst. oup.com For instance, silica-modified Raney Ni catalysts have demonstrated high activity and selectivity in the hydrogenation of quinoline, suggesting their potential for other substrates. acs.org
Palladium Systems: Palladium-based catalysts have also been employed for the asymmetric hydrogenation of ketones. nih.gov Freestanding mesoporous palladium network catalysts have shown that the enantiomeric excess can be tuned by controlling the confinement effect through the catalyst's topology and pore size. figshare.com Platinum-based catalysts modified with organotin precursors have also been studied for the hydrogenation of 3,4-dimethoxyacetophenone, achieving high selectivity to the corresponding alcohol. researchgate.net Furthermore, palladium-catalyzed asymmetric hydrogenation of certain lactones has been achieved under base-free conditions, representing a new strategy in this field.
| Catalyst System | Modifier/Support | Key Findings |
| Raney Nickel | Chiral molecules (e.g., amino acids, tartaric acid) | Asymmetric activity is influenced by modifying conditions. oup.com |
| Palladium | Mesoporous network | Enantioselectivity can be tuned by catalyst structure. figshare.com |
| Platinum-Organotin | Organotin precursors | High selectivity in the hydrogenation of 3,4-dimethoxyacetophenone. researchgate.net |
Ligand Design and Optimization for Enantioselectivity
The design and optimization of chiral ligands are central to achieving high enantioselectivity in asymmetric hydrogenation. The structure of the ligand dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the hydride attack on the ketone.
The development of bidentate phosphine ligands was a significant breakthrough, offering superior enantioselectivity compared to their monodentate counterparts. wiley-vch.de The C2 symmetry often present in these ligands simplifies the number of possible transition states, leading to higher enantiomeric excesses. The electronic and steric properties of the substituents on the phosphine atoms and the ligand backbone are fine-tuned to suit specific substrates. Computational methods are increasingly being used to predict the optimal ligand structure for a given transformation.
Asymmetric Transfer Hydrogenation Approaches
Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. This method offers operational simplicity and avoids the need for high-pressure hydrogenation equipment.
The most well-known catalysts for ATH are the Noyori-type ruthenium complexes, which typically consist of a Ru(II) center, an arene ligand, and a chiral N-tosylated diamine ligand (e.g., TsDPEN). mdpi.com The mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate via a six-membered ring transition state. mdpi.com The stereochemical outcome is controlled by the chirality of the diamine ligand and the steric and electronic interactions between the substrate and the catalyst. nih.gov For acetophenone (B1666503) and its derivatives, these catalysts have demonstrated high enantioselectivities. researchgate.net
Organocatalytic Stereoselective Reduction Strategies (e.g., Oxazaborolidine-Catalyzed Reductions)
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a stoichiometric borane source. santiago-lab.com
The oxazaborolidine catalyst is typically generated in situ from a chiral amino alcohol and a borane source. mdpi.com The catalyst coordinates with both the borane reducing agent and the ketone substrate, bringing them into a well-defined chiral arrangement for the stereoselective hydride transfer. santiago-lab.com This method is highly effective for a wide range of ketones, including challenging substrates like primary aliphatic ketones and α,β-enones. mdpi.com
Development of B-Alkoxyoxazaborolidines for Prochiral Ketone Reduction
Further refinements in oxazaborolidine catalysis include the development of B-alkoxyoxazaborolidines. These catalysts can be generated from chiral lactam alcohols and borane. mdpi.com The use of these precursors can offer a more reliable and practical method for the reduction of various ketones. mdpi.com For instance, in the case of aliphatic ketones and α,β-enones, the use of p-iodophenoxyborane can improve enantioselectivities at low temperatures. mdpi.com The addition of BF3 has been shown to enhance the enantioselectivities in the reduction of trifluoromethyl ketones at room temperature. mdpi.com
Stereocontrol Mechanism Elucidation in Organocatalysis
The stereochemical outcome of organocatalytic asymmetric reductions is dictated by the subtle interplay of non-covalent interactions between the chiral catalyst, the substrate, and the reducing agent in the transition state. acs.orgnih.govacs.org The elucidation of these mechanisms is crucial for the rational design of more efficient and selective catalysts. In the context of the asymmetric transfer hydrogenation of 3,4-dimethoxyacetophenone, chiral bifunctional catalysts, such as those based on a thiourea scaffold, are often employed. nih.govpharm.or.jp
These catalysts operate through a dual activation mechanism. The thiourea moiety, acting as a hydrogen-bond donor, activates the electrophilic carbonyl group of the 3,4-dimethoxyacetophenone. mdpi.comlibretexts.org Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, can interact with the hydride source, like a Hantzsch ester. This simultaneous activation brings the reactants into a highly organized, chiral environment.
The stereocontrol arises from the specific geometry of the transition state assembly. The catalyst's chiral backbone creates a well-defined three-dimensional space. Favorable non-covalent interactions, such as hydrogen bonding between the thiourea N-H protons and the carbonyl oxygen of the ketone, and potential π-stacking or CH/π interactions between the aromatic rings of the substrate and the catalyst, stabilize the transition state leading to the desired (R)-enantiomer. acs.orgnih.govacs.org Conversely, steric hindrance and unfavorable electrostatic interactions destabilize the transition state that would lead to the (S)-enantiomer. The precise nature and strength of these interactions determine the enantiomeric excess of the final product. nih.gov Computational studies are often employed to model these transition states and to understand the energetic differences that lead to high stereoselectivity. acs.org
| Steric Repulsion | Unfavorable interactions between bulky groups on the catalyst and substrate. | Disfavors the formation of the transition state leading to the undesired enantiomer. |
Biocatalytic Synthesis of 1-(3,4-Dimethoxyphenyl)ethan-1-ol
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. The production of (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol can be efficiently achieved using isolated enzymes or whole-cell systems.
Isolated alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly effective catalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. nih.govnih.gov These enzymes exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (ee). nih.gov For the synthesis of this compound, an (R)-selective ADH or KRED would be employed to reduce 3,4-dimethoxyacetophenone.
The reaction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. capes.gov.br The enzyme's chiral active site precisely orients the substrate and the cofactor, ensuring that the hydride is delivered to only one face of the carbonyl group, thus establishing the stereochemistry of the resulting alcohol. researchgate.net
A critical aspect of these enzymatic reductions is the need for stoichiometric amounts of the expensive nicotinamide cofactor. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is often achieved by using a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor. capes.gov.br Alternatively, a substrate-coupled regeneration system can be used where a sacrificial alcohol, like isopropanol, is oxidized by the same ADH to regenerate the cofactor. nih.gov
Table 2: Examples of Enzyme Systems for Asymmetric Ketone Reduction
| Enzyme Type | Cofactor | Regeneration System Example | Typical Product Purity |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | NADH/NADPH | Glucose Dehydrogenase/Glucose | >99% ee nih.gov |
| Ketoreductase (KRED) | NADH/NADPH | Formate Dehydrogenase/Formate | >99% ee nih.gov |
An alternative to using isolated enzymes is the employment of whole microbial cells as biocatalysts. nih.gov This approach offers several advantages, including the elimination of the need for enzyme purification and the inherent presence of cofactor regeneration systems within the cell's metabolism. Various microorganisms, such as yeasts and bacteria (e.g., Saccharomyces cerevisiae, Lactobacillus species, and recombinant E. coli), are known to possess a repertoire of oxidoreductases capable of reducing ketones with high stereoselectivity. nih.gov
In a typical whole-cell biotransformation for the production of this compound, 3,4-dimethoxyacetophenone is added to a culture of the selected microorganism. The endogenous enzymes within the cells then catalyze the reduction of the ketone to the desired chiral alcohol. The use of recombinant microorganisms, where a specific ketoreductase with the desired selectivity is overexpressed, can significantly enhance the efficiency and selectivity of the process. nih.gov For instance, E. coli can be engineered to express a highly (R)-selective ketoreductase, leading to the production of this compound with high yield and enantiomeric excess.
The efficiency of biocatalytic reductions, whether using isolated enzymes or whole cells, is highly dependent on the reaction conditions. Optimization of parameters such as temperature, pH, substrate concentration, and mixing is crucial for maximizing yield and selectivity. In a bioreactor setting, careful control of these parameters is essential for large-scale production.
A significant challenge in the biocatalytic reduction of aromatic ketones like 3,4-dimethoxyacetophenone is their often-low aqueous solubility, which can limit the reaction rate. nih.gov To address this, co-solvents are frequently used. A promising class of green solvents are Natural Deep Eutectic Solvents (NADES). rsc.org NADES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic with a melting point significantly lower than that of the individual components. They are biodegradable, non-toxic, and can enhance the solubility of hydrophobic substrates. Furthermore, NADES can stabilize enzymes, potentially leading to improved operational stability and higher reaction rates. rsc.org The use of NADES in the bioreactor can thus create a more favorable environment for the enzymatic reduction, leading to higher product titers.
Table 3: Parameters for Bioreactor Optimization
| Parameter | Importance | Typical Optimized Range |
|---|---|---|
| Temperature | Affects enzyme activity and stability. | 25-40 °C nih.gov |
| pH | Influences the ionization state of the enzyme's active site. | 6.0-8.5 nih.gov |
| Substrate Concentration | High concentrations can lead to substrate inhibition. | 10-50 mM nih.gov |
| Co-solvent | Improves substrate solubility and can stabilize the enzyme. | 5-20% (v/v) NADES or other biocompatible solvent. |
| Agitation Speed | Ensures proper mixing and mass transfer. | Dependent on bioreactor geometry. |
Chiral Resolution Techniques for Enantiopure 1-(3,4-Dimethoxyphenyl)ethan-1-ol
While asymmetric synthesis aims to directly produce a single enantiomer, chiral resolution remains a widely used method for separating racemic mixtures. This is particularly relevant when a racemic synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-ol is more straightforward or cost-effective.
The classical method of chiral resolution involves the conversion of a racemic mixture of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. nih.gov Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. ucl.ac.uk
For the resolution of racemic 1-(3,4-dimethoxyphenyl)ethan-1-ol, which is a weakly acidic alcohol, it can be derivatized to form an ester or a salt with a chiral resolving agent. However, a more common strategy for alcohols is to use them to resolve a racemic acid, or in this case, to be resolved by reacting with a chiral acid to form diastereomeric esters, which are then separated. Alternatively, if the molecule contains a basic handle, it can be reacted with a chiral acid like tartaric acid or its derivatives. nih.govmdpi.com
The process involves dissolving the racemic 1-(3,4-dimethoxyphenyl)ethan-1-ol and a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid or a derivative like di-p-toluoyl-D-tartaric acid) in a suitable solvent. researchgate.netresearchgate.net This results in the formation of two diastereomeric salts: [(R)-alcohol-(R,R)-acid] and [(S)-alcohol-(R,R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in the chosen solvent.
By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. ucl.ac.uk The crystallized salt can then be isolated by filtration. The final step involves the liberation of the enantiomerically pure alcohol from the diastereomeric salt, typically by hydrolysis, to yield the desired this compound.
Table 4: Common Chiral Resolving Agents for Alcohols (via esterification) or Amines
| Resolving Agent | Type | Separated Compound Type |
|---|---|---|
| (R,R)- or (S,S)-Tartaric Acid | Acid | Racemic Bases |
| Di-p-toluoyl-D-tartaric acid | Acid | Racemic Bases researchgate.net |
| (S)-Mandelic Acid | Acid | Racemic Bases |
| Camphorsulfonic Acid | Acid | Racemic Bases |
Enzymatic Kinetic Resolution (e.g., Lipase-Mediated Esterification/Hydrolysis)
Enzymatic kinetic resolution (EKR) is a powerful biocatalytic method for resolving racemic mixtures of chiral alcohols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer over the other. In the context of racemic 1-(3,4-dimethoxyphenyl)ethan-1-ol, lipases can be employed to selectively acylate one enantiomer in the presence of an acyl donor (transesterification) or to selectively hydrolyze an ester derivative of one enantiomer. nih.gov This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity for one enantiomer over the other. d-nb.info High E-values are desirable as they allow for the production of products with high enantiomeric excess (ee) at approximately 50% conversion. nih.gov Lipases are favored for these transformations due to their broad substrate scope, high stability in organic solvents, and commercial availability. scielo.br
Commonly used lipases for the resolution of secondary alcohols include those from Candida antarctica (Lipase A and B, CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens. nih.govd-nb.info Novozym 435, an immobilized form of CALB, is a particularly robust and widely used biocatalyst for these reactions. d-nb.infomdpi.com The choice of acyl donor and solvent is also crucial for optimizing the reaction's efficiency and selectivity. Vinyl acetate is a frequently used acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible. nih.gov
| Enzyme/Lipase (B570770) | Typical Acyl Donor | Common Solvent | Key Characteristics |
|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Vinyl acetate, Isopropenyl acetate | Hexane (B92381), Toluene, 2-MeTHF | High enantioselectivity, thermal stability, and reusability. d-nb.infosemanticscholar.org |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Hexane, Acetone/Buffer | Effective for resolving various aromatic secondary alcohols. nih.govpolimi.it |
| Pseudomonas fluorescens Lipase | Vinyl acetate | Acetone/Buffer | Shows good selectivity for certain Morita-Baylis-Hillman adducts. d-nb.info |
| Candida antarctica Lipase A (CAL-A) | Acyl anhydrides | THF, 2-MeTHF | Demonstrates preference for larger acyl groups. nih.govd-nb.info |
Preparative Chiral Chromatography Methods (e.g., HPLC, SFC)
Preparative chiral chromatography is a cornerstone technique for the isolation of pure enantiomers from a racemic mixture on a laboratory or industrial scale. researchgate.net This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. bgb-analytik.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most prominent techniques used for this purpose. researchgate.netnih.gov
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most widely used for chiral separations due to their broad applicability and high enantiorecognition capabilities. chromatographyonline.comresearchgate.net The separation mechanism involves various interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. chromatographyonline.com
Preparative High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a versatile and widely established method for enantioseparation. nih.gov It can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes, by selecting the appropriate mobile phase. researchgate.net For preparative work, normal-phase mode (e.g., hexane/alcohol mixtures) is often preferred as it facilitates easier solvent removal from the collected fractions. bgb-analytik.com The choice of alcohol (e.g., isopropanol, ethanol) and its concentration in the mobile phase are critical parameters that are optimized to achieve the best balance between resolution and analysis time. windows.net
Preparative Supercritical Fluid Chromatography (SFC) SFC has emerged as a powerful alternative to HPLC for preparative chiral separations, offering significant advantages in terms of speed and environmental impact. chiraltech.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC. chromatographytoday.com Furthermore, the reduction in organic solvent consumption simplifies product recovery and lowers costs, making SFC a "greener" separation technique. chiraltech.com Polysaccharide-based CSPs are also the most common choice for chiral SFC separations. chromatographyonline.com
| Feature | Preparative HPLC | Preparative SFC |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO₂ |
| Common Co-solvents | Isopropanol, Ethanol | Methanol, Ethanol |
| Common CSPs | Polysaccharide-based (Cellulose, Amylose) | Polysaccharide-based (Cellulose, Amylose) |
| Separation Speed | Slower | Faster chiraltech.com |
| Solvent Consumption | High | Low chiraltech.com |
| Product Recovery | More complex (solvent evaporation) | Simpler (CO₂ evaporates) chiraltech.com |
Racemization and Dynamic Kinetic Resolution Strategies
A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. scielo.br Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation by combining the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. mdpi.com This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. mdpi.com
A successful DKR process requires a racemization catalyst that is compatible with the enzyme and the reaction conditions. The catalyst must efficiently racemize the starting alcohol without deactivating the enzyme or reacting with the acyl donor or the acylated product. nih.gov For the DKR of secondary alcohols like 1-(3,4-dimethoxyphenyl)ethan-1-ol, this is typically achieved by pairing a lipase with a transition-metal-based racemization catalyst. semanticscholar.org
Ruthenium complexes, such as the Shvo catalyst and its derivatives, are among the most effective catalysts for the racemization of secondary alcohols under mild conditions compatible with enzymes. mdpi.comnih.gov The racemization often proceeds via a dehydrogenation-hydrogenation mechanism, where the alcohol is transiently oxidized to the corresponding ketone (3,4-dimethoxyacetophenone in this case), which is achiral, and then re-reduced to the racemic alcohol. nih.gov Other metals, such as palladium and niobium, have also been utilized in DKR systems. scielo.brnih.gov
The combination of an efficient racemization catalyst (e.g., a ruthenium complex) and a highly selective enzyme (e.g., Novozym 435) in a one-pot process can lead to high yields (>90%) and excellent enantiomeric excesses (>99% ee) of the desired acylated product. mdpi.comsemanticscholar.org
| Resolution Catalyst | Racemization Catalyst | Substrate Class | Typical Outcome |
|---|---|---|---|
| Novozym 435 (CALB) | Ruthenium Complexes (e.g., Shvo catalyst) | Aromatic/Aliphatic Secondary Alcohols | High yield (>90%) and excellent ee (>99%). mdpi.comnih.gov |
| Candida antarctica Lipase B (CALB) | Palladium on BaSO₄ or Carbon | Benzylic Primary Amines (analogous substrates) | High yields and ee's for amides. nih.gov |
| Candida antarctica Lipase B (CALB) | Niobium Phosphate Hydrate | 1-Phenylethanol | Good conversion (92%) and high ee (85%). scielo.br |
Chemical Transformations and Derivatization Pathways of 1 3,4 Dimethoxyphenyl Ethan 1 Ol
Reactions at the Chiral Hydroxyl Moiety
The secondary alcohol functionality is a key handle for a variety of chemical modifications. These reactions can proceed with either retention or inversion of the stereocenter, providing access to a range of stereochemically defined products.
The hydroxyl group of (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol can be readily converted into other functional groups such as esters and ethers. The stereochemical outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.
Esterification: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), typically proceed with retention of configuration at the chiral center. This is because the C-O bond of the alcohol is not broken during the reaction.
Etherification: Simple etherification, like the Williamson ether synthesis involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, also occurs with retention of stereochemistry. However, stereoinversion can be achieved using methodologies like the Mitsunobu reaction. In this case, the alcohol is activated in situ with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), allowing for nucleophilic attack by a pronucleophile (like a phenol (B47542) or carboxylic acid) in an SN2 fashion, resulting in complete inversion of the stereocenter.
| Transformation | Typical Reagents | Stereochemical Outcome | Mechanism Type |
| Esterification | Acyl Chloride, Pyridine | Retention | Acyl Substitution |
| Etherification | NaH, then Alkyl Halide | Retention | SN2 at alkyl halide |
| Invertive Etherification | Ph₃P, DEAD, Phenol | Inversion | Mitsunobu (SN2 at chiral C) |
| Invertive Esterification | Ph₃P, DEAD, Carboxylic Acid | Inversion | Mitsunobu (SN2 at chiral C) |
The data in this table represents general principles of alcohol functionalization applicable to the target compound.
The hydroxyl group can be replaced by a halogen or a nitrogen-containing group, opening pathways to other important classes of chiral molecules.
Conversion to Chiral Halides: The transformation of alcohols into alkyl halides can be accomplished using various reagents. youtube.com For secondary alcohols like this compound, reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are effective. These reactions typically proceed through an SN2 mechanism, which results in an inversion of the stereochemistry at the benzylic carbon. youtube.com Alternatively, reaction with hydrogen halides (HBr, HCl) would likely proceed via an SN1 mechanism due to the stability of the benzylic carbocation intermediate, leading to a racemic mixture. youtube.com
Modifications and Functionalization of the Dimethoxyphenyl Ring System
The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups.
The positions on the aromatic ring are not equally reactive. The two methoxy groups are ortho, para-directing. libretexts.org In the 3,4-disubstituted pattern, the positions ortho to the methoxy groups (positions 2 and 5) and para to the methoxy groups (positions 6 and 1, respectively) are activated. Given that positions 1, 3, and 4 are already substituted, electrophilic attack is strongly directed to positions 5 and, to a lesser extent, 2. Position 6 is sterically hindered by the adjacent side chain at C1.
A common strategy involves performing electrophilic substitution on the more stable ketone precursor, 3',4'-dimethoxyacetophenone (B42557). nih.govnist.gov For example, bromination of this precursor is a known transformation.
| Precursor | Reagents | Product | Reference |
| 3',4'-Dimethoxyacetophenone | N-Bromosuccinimide (NBS), Catalyst | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) | vihitadrugs.com |
| 3',4'-Dimethoxyacetophenone | Not specified | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | rsc.org |
This table shows the bromination of the ketone precursor, which can then be reduced to the corresponding chiral alcohol.
The resulting 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is a key intermediate for active pharmaceutical ingredients. vihitadrugs.com Subsequent chiral reduction of the ketone would yield the brominated analog of this compound.
Beyond simple substitution, the activated dimethoxyphenyl ring can participate in more complex transformations that alter the aromatic system itself.
Dearomatization: Dearomatization reactions convert a flat, aromatic system into a three-dimensional cyclic structure. While specific examples for this compound are not prominent, related electron-rich aromatic compounds can undergo such reactions. For instance, dearomative annulation of nitroarenes is a known strategy for building complex cyclic systems. bohrium.com
Annulation: Annulation reactions build a new ring onto an existing one. The 3,4-dimethoxyphenyl moiety is a common component in the synthesis of heterocyclic systems via annulation. A relevant example is the Povarov reaction, a [4+2] cycloaddition, which has been used to synthesize complex tetrahydroquinolines. In one instance, a derivative, trans-methyl-isoeugenol, which shares the 3,4-dimethoxy-substituted ring, was reacted with an aniline (B41778) and an aldehyde to construct a new heterocyclic ring fused to the aromatic core. mdpi.com
Synthesis of Complex Derivatives and Analogs
This compound and its immediate precursors serve as starting materials for a variety of more complex molecules, many with significant biological activity. sciforum.net The combination of its defined stereochemistry and the reactive dimethoxyphenyl ring makes it a versatile scaffold.
Researchers have synthesized series of derivatives for pharmaceutical evaluation. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been developed as anti-ulcer agents. nih.gov The synthesis of these agents often begins with 3',4'-dimethoxyacetophenone, the ketone precursor to the title alcohol. Similarly, chalcones prepared from 3',4'-dimethoxyacetophenone have been used to create complex 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comnih.gov
| Derivative Class | Starting Material/Core Structure | Synthetic Application | Reference |
| N-acyl-2-(3,4-dimethoxyphenyl)ethylamines | 2-(3,4-Dimethoxyphenyl)ethylamine | Synthesis of anti-ulcer agents | nih.gov |
| 1,3,4-Oxadiazolyl-propanones | 1-(3,4-Dimethoxyphenyl)-3-(aryl)prop-2-enone (Chalcone) | Synthesis of potential bioactive heterocyclic compounds | mdpi.comnih.gov |
| N-furoyl-tetrahydroquinolines | trans-Methyl-isoeugenol (related 3,4-dimethoxyphenyl core) | Synthesis of complex N-acyl tetrahydroquinolines via Povarov reaction | mdpi.com |
| 1Z,5Z-Dienes | 4-(Buta-2,3-dien-1-yl)-1,2-dimethoxybenzene | Synthesis of biologically active dienes via cyclomagnesiation | sciforum.net |
These examples underscore the utility of the 1-(3,4-dimethoxyphenyl) structural motif as a foundational element in the construction of diverse and complex chemical entities.
Formation of Oxime Derivatives
The synthesis of oxime derivatives from this compound is a two-step process. The first step involves the oxidation of the secondary alcohol to the corresponding ketone, acetoveratrone. This transformation is a standard organic reaction and is the reverse of the well-documented reduction of acetoveratrone to form the alcohol. google.com
Once acetoveratrone is obtained, it can be converted to its oxime derivative. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide. arpgweb.com The reaction proceeds by nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime. The resulting product is 1-(3,4-dimethoxyphenyl)ethanone oxime. The reaction can sometimes yield a mixture of (E) and (Z) isomers. arpgweb.com
A general procedure for the synthesis of acetophenone (B1666503) oximes involves refluxing the acetophenone derivative with hydroxylamine hydrochloride and a base in a suitable solvent like ethanol. arpgweb.com
Table 1: Key Compounds in the Formation of 1-(3,4-Dimethoxyphenyl)ethanone Oxime
| Compound Name | Starting Material(s) | Product |
| 3',4'-Dimethoxyacetophenone (Acetoveratrone) | This compound | 1-(3,4-Dimethoxyphenyl)ethanone |
| 1-(3,4-Dimethoxyphenyl)ethanone oxime | 3',4'-Dimethoxyacetophenone, Hydroxylamine hydrochloride, Base (e.g., Potassium hydroxide) | 1-(3,4-Dimethoxyphenyl)ethanone oxime |
Preparation of Multi-functionalized Dimethoxyphenyl Compounds
The 1-(3,4-dimethoxyphenyl)ethane framework, derived from this compound, serves as a versatile scaffold for the synthesis of various multi-functionalized compounds. The ketone intermediate, acetoveratrone, is a key precursor in many of these synthetic routes.
One significant pathway involves the use of acetoveratrone in condensation reactions to form chalcones. For instance, acetoveratrone can react with an appropriate aldehyde to yield an α,β-unsaturated ketone. These chalcones can then undergo further reactions, such as the aza-Michael addition of N-heterocycles. An example is the reaction of a chalcone (B49325) derived from acetoveratrone with 1H-1,2,4-triazole, catalyzed by an ionic organic solid, to produce a β-heteroarylated carbonyl compound, specifically 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com
Furthermore, derivatives of the 1-(3,4-dimethoxyphenyl)ethane structure are utilized in the synthesis of compounds with potential biological activities. For example, derivatives of 1-(3,4-dihydroxyphenyl)-2-phenylethanone have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT). nih.gov While the starting material is a dihydroxy- a modification of the dimethoxy- variant, this demonstrates the utility of the core phenyl ethanone (B97240) structure in medicinal chemistry.
The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active molecules. Research has shown the synthesis of 1Z,5Z-diene compounds containing this fragment through titanium-catalyzed cyclomagnesiation reactions, highlighting the importance of this structural motif in developing new compounds. sciforum.net
Table 2: Examples of Multi-functionalized Dimethoxyphenyl Compounds
| Precursor | Reaction Type | Resulting Compound Class/Example |
| 3',4'-Dimethoxyacetophenone | Aza-Michael Addition | β-Heteroarylated carbonyl compounds (e.g., 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one) mdpi.com |
| 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone | Medicinal Chemistry Synthesis | COMT Inhibitors nih.gov |
| 4-(Buta-2,3-dien-1-yl)-1,2-dimethoxybenzene | Cyclomagnesiation | 1Z,5Z-Diene compounds sciforum.net |
Strategic Role of 1 3,4 Dimethoxyphenyl Ethan 1 Ol As a Chiral Intermediate and Building Block
Application in the Synthesis of Complex Organic Molecules
The inherent chirality of (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol makes it a sought-after precursor for creating larger, stereochemically complex molecules. Organic chemists utilize such chiral building blocks to avoid the formation of racemic mixtures, which are often difficult and costly to separate, and to ensure that the final product has the desired biological activity, as this is frequently dependent on a specific three-dimensional arrangement of atoms.
The 3,4-dimethoxyphenyl moiety itself is a common feature in many biologically active natural products and synthetic compounds. For instance, this structural motif is found in various complex molecules, including 8-O-4′-neolignans, which possess pharmacological properties such as antioxidant and antimalarial activities. orgsyn.org While many syntheses of such complex molecules start with related precursors like 3,4-dimethoxyacetophenone or 3,4-dimethoxyphenethylamine (B193588), the use of the pre-formed chiral alcohol this compound provides a direct route to installing a key stereocenter.
An example of the integration of the core structure can be seen in the multi-step synthesis of benzimidazole (B57391) derivatives. In one detailed procedure, the related compound 3,4-dimethoxyphenethylamine is used as a foundational piece to construct a complex heterocyclic system, 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester, over several steps. nih.gov This illustrates how the dimethoxyphenyl group serves as an anchor and a key structural element in the elaboration of more complex frameworks.
Utilization as a Precursor for Chiral Ligands and Organocatalysts
A significant application of chiral molecules like this compound is their conversion into chiral ligands for asymmetric catalysis. These ligands coordinate to metal centers, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. While the direct synthesis of a specific, widely-used ligand from this compound is not extensively documented in readily available literature, its structural features are amenable to such transformations.
The general strategy involves converting the alcohol into a group that can coordinate with a metal, such as a phosphine (B1218219). For example, chiral phosphine ligands are a major class of ligands used in asymmetric hydrogenation and other catalytic reactions. google.com The synthesis of these ligands often starts from a chiral backbone that dictates the final stereochemical outcome of the catalyzed reaction. Although specific examples directly employing this compound are scarce, the potential exists to transform it into valuable phosphine-based ligands or other types of organocatalysts.
Role in the Synthesis of Compounds with Specific Research Applications (e.g., Insecticide Synergists, Non-Clinical Biological Probes)
The utility of this compound extends to the synthesis of molecules with highly specialized functions, notably as synergists for insecticides. Synergists are compounds that, while having little to no pesticidal activity on their own, enhance the effectiveness of active insecticides. youtube.com This allows for lower doses of the insecticide to be used, which can reduce environmental impact and help manage the development of insecticide resistance. youtube.com
A key patent discloses that 1-(3,4-dimethoxyphenyl)ethanol (B1196505) is a valuable starting material for the preparation of insecticide synergists. This has led to the development of commercial products. For instance, the insecticide synergist Verbutin (MB-599) was developed from a class of aryl alkynyl ether synergists. The structure of Verbutin and related compounds is consistent with a synthesis pathway originating from 1-(3,4-dimethoxyphenyl)ethanol, demonstrating a direct industrial application of this building block.
The role of this specific alcohol as a precursor for non-clinical biological probes is less documented. Biological probes are essential tools for studying cellular processes, often relying on fluorescence or other detectable signals. While many complex fluorescent probes are synthesized for biological imaging, and compounds containing dimethoxyphenyl groups have been investigated for various biological activities, the direct use of this compound in the reported synthesis of such probes is not prominent.
Integration into Multi-step Synthesis Schemes
Multi-step synthesis is the cornerstone of creating complex organic molecules from simpler, commercially available starting materials. The integration of this compound into such sequences allows chemists to strategically build molecular complexity. Its defined stereocenter is carried through the reaction sequence, influencing the stereochemistry of newly formed centers or serving as a crucial structural element.
A prominent example of integrating a closely related structure into a complex synthesis is the flow-process total synthesis of the alkaloid (¡)-oxomaritidine. In this innovative multi-step sequence, 3,4-dimethoxybenzyl alcohol serves as a key starting material. The process involves seven separate synthetic transformations linked into one continuous sequence, highlighting how the dimethoxyphenyl unit can be the foundation for assembling intricate natural product architectures.
The following table provides an overview of the types of reactions and resulting compounds where the 1-(3,4-dimethoxyphenyl)ethanol core structure is utilized.
Table 1: Synthetic Applications of the 1-(3,4-Dimethoxyphenyl)ethanol Core Structure
| Starting Material Class | Reaction Type | Product Class | Application/Significance |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)ethanol | Etherification | Aryl Alkynyl Ethers | Insecticide Synergists (e.g., Verbutin) |
| 3,4-Dimethoxyacetophenone | Reduction | 1-(3,4-Dimethoxyphenyl)ethanol | Intermediate Synthesis |
| 3,4-Dimethoxyphenethylamine | Acylation, Cyclization | Benzimidazoles | Complex Heterocycle Synthesis nih.gov |
| 3,4-Dimethoxybenzyl alcohol | Oxidation, Multi-step Flow Synthesis | Alkaloids (e.g., (¡)-oxomaritidine) | Natural Product Synthesis |
Mechanistic and Theoretical Investigations into Stereocontrol and Reactivity
Elucidation of Reaction Mechanisms in Stereoselective Synthesesnih.gov
The stereoselective synthesis of (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol is most commonly achieved through the asymmetric reduction of 3',4'-dimethoxyacetophenone (B42557). The most successful and widely studied catalysts for this transformation are ruthenium(II) complexes bearing a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an η⁶-arene ligand. liv.ac.ukresearchgate.net The generally accepted mechanism for this reaction, particularly in transfer hydrogenation using isopropanol (B130326) or formic acid/triethylamine as the hydrogen source, involves a metal-ligand bifunctional catalysis pathway. rsc.orgosti.gov
The catalytic cycle is initiated by the in-situ formation of a 16-electron ruthenium amido complex from the pre-catalyst. bath.ac.uk This species then reacts with the hydrogen donor (e.g., isopropanol) to generate an 18-electron ruthenium hydride complex, which is the key active species responsible for the reduction of the ketone. liv.ac.ukresearchgate.net The reaction is proposed to proceed via an outer-sphere mechanism, where the substrate is not directly coordinated to the metal center but interacts with the catalyst through hydrogen bonding and other non-covalent interactions. rsc.orgosti.gov
The crucial step in the asymmetric reduction of 3',4'-dimethoxyacetophenone is the transfer of a hydride ion from the ruthenium hydride complex to the prochiral carbonyl carbon of the ketone. researchgate.net Concurrently, a proton is transferred from the N-H group of the TsDPEN ligand to the carbonyl oxygen, often mediated by a solvent or base molecule. liv.ac.uk This concerted, yet asynchronous, transfer occurs through a six-membered pericyclic transition state. researchgate.net
The geometry of this transition state is what ultimately determines the stereochemical outcome of the reaction. The substrate approaches the catalyst in a specific orientation to minimize steric hindrance and maximize stabilizing non-covalent interactions. For the synthesis of the (1R)-alcohol, the Re-face of the ketone is positioned towards the metal hydride for the nucleophilic attack. This orientation is favored due to stabilizing interactions between the aromatic ring of the ketone and the arene ligand of the catalyst. researchgate.net
Studies on the Origins of Enantioselectivitynih.govresearchgate.net
The high degree of enantioselectivity observed in the reduction of prochiral ketones like 3',4'-dimethoxyacetophenone is attributed to the subtle energy differences between the two diastereomeric transition states leading to the (R)- and (S)-alcohols. These energy differences arise from a combination of steric and electronic interactions within the chiral pocket of the catalyst. researchgate.net
A key factor is the presence of a CH/π interaction between the aromatic ring of the substrate and the η⁶-arene ligand of the catalyst. researchgate.net This attractive interaction stabilizes the transition state leading to the major enantiomer. In the case of the Noyori-type Ru-TsDPEN catalyst, the (R,R)-diamine ligand, for instance, creates a chiral environment that preferentially accommodates the ketone in an orientation that leads to the (R)-alcohol. The phenyl groups of the diamine ligand also play a crucial role in defining the chiral space and directing the incoming substrate.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states involved in the asymmetric reduction of acetophenone (B1666503) and its derivatives. nih.gov These studies allow for the visualization and energetic evaluation of the transition state structures leading to both the major and minor enantiomers.
For the reduction of acetophenone, a close analog of 3',4'-dimethoxyacetophenone, calculations have shown that the transition state leading to the major (R)-enantiomer is lower in energy than the one leading to the (S)-enantiomer. This energy difference, though often small (a few kcal/mol), is sufficient to account for the high enantiomeric excesses observed experimentally. The analysis of the transition state geometries reveals the specific interactions responsible for this energy difference. The favored transition state typically exhibits a stabilizing CH/π interaction between the phenyl group of the acetophenone and the catalyst's arene ligand, while the disfavored transition state suffers from steric repulsion between the substrate's methyl group and the ligand backbone. researchgate.net
Table 1: Calculated Relative Free Energy Barriers for the Asymmetric Transfer Hydrogenation of Acetophenone (A Model Substrate)
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |
| TS-R (leading to (R)-alcohol) | 0.0 | (R) |
| TS-S (leading to (S)-alcohol) | +1.5 |
Note: The data presented is illustrative and based on DFT calculations for the model substrate acetophenone with a Ru-TsDPEN catalyst. The exact energy values can vary depending on the computational method, basis set, and the specific catalyst and substrate.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry has become an indispensable tool for understanding the mechanisms of asymmetric catalysis. Molecular modeling techniques provide insights into the three-dimensional structures of catalysts, substrates, and transition states that are often difficult to obtain through experimental methods alone.
DFT calculations have been widely applied to study the asymmetric reduction of ketones. ethz.chnih.gov These calculations can accurately predict the geometries of the reactants, intermediates, and transition states along the reaction pathway. By calculating the energy profile of the reaction, researchers can identify the rate-determining step and the origins of stereoselectivity. nih.gov
For the asymmetric transfer hydrogenation of acetophenone derivatives, DFT studies have confirmed the outer-sphere mechanism and the importance of the bifunctional nature of the catalyst. liv.ac.uk The calculations have elucidated the role of the N-H proton and the Ru-H hydride in the concerted transfer to the ketone. Furthermore, DFT has been used to rationalize the effect of modifying the catalyst structure, such as the arene ligand or the substituents on the diamine, on the catalytic activity and enantioselectivity. researchgate.net
Table 2: Key Non-Covalent Interactions in the Favored Transition State for Asymmetric Ketone Reduction Identified by DFT
| Interaction Type | Interacting Fragments | Role in Stereocontrol |
| CH/π Interaction | Substrate aryl ring and Catalyst arene ligand | Stabilization of the favored transition state |
| Hydrogen Bonding | Substrate carbonyl oxygen and Ligand N-H | Activation of the carbonyl group and orientation of the substrate |
| Steric Repulsion | Substrate alkyl group and Ligand backbone | Destabilization of the disfavored transition state |
While DFT is excellent for studying static structures and transition states, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the catalyst-substrate system. nih.govnsf.gov MD simulations can model the conformational flexibility of the catalyst and the substrate, the role of solvent molecules, and the process of substrate binding and product release. arxiv.orgnih.gov
In the context of chiral recognition, MD simulations can be used to explore the interactions between a chiral catalyst and the two enantiomers of a product alcohol, or the two prochiral faces of a ketone. researchgate.netnsf.gov By simulating the system over time, it is possible to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the catalyst-substrate complex and influence the stereochemical outcome. Although detailed MD simulations specifically for the synthesis of this compound are not widely reported, this technique holds significant promise for a deeper understanding of the dynamic aspects of this and other asymmetric transformations.
Quantitative Structure-Activity Relationships (QSAR) for Enantioselectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry and chemical research to correlate the structural or property-based features of a series of compounds with their biological activity or a specific chemical outcome. In the context of the synthesis of this compound, QSAR studies are instrumental in predicting the enantioselectivity of the asymmetric reduction of its precursor, 3',4'-dimethoxyacetophenone. These models provide valuable insights into the key molecular descriptors that govern the stereochemical course of the reaction, thereby facilitating the rational design of catalysts and the optimization of reaction conditions to enhance the yield of the desired (R)-enantiomer.
The development of a robust QSAR model for enantioselectivity prediction typically involves the following steps:
Data Set Selection: A series of structurally related ketones, including various substituted acetophenones, is chosen. The enantiomeric excess (e.e.) or enantiomeric ratio (E) of the corresponding chiral alcohol products, obtained under identical reaction conditions (e.g., using a specific catalyst or biocatalyst), is experimentally determined.
Descriptor Calculation: A wide array of molecular descriptors for each ketone in the series is calculated. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), dipole moments, and atomic charges. They are crucial for understanding interactions involving electrostatic forces.
Steric Descriptors: These parameters, like Taft steric parameters (Es) and Sterimol parameters (L, B1, B5), quantify the size and shape of the substituents. researchgate.net They are vital for modeling the spatial fit between the substrate and the catalyst's active site.
Topological and 3D Descriptors: These describe the connectivity and three-dimensional arrangement of atoms in the molecule.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like artificial neural networks, are employed to build a mathematical model that correlates the calculated descriptors with the observed enantioselectivity. The predictive power of the model is rigorously assessed through internal and external validation techniques.
Detailed Research Findings
While specific QSAR studies focusing exclusively on the enantioselective synthesis of this compound are not extensively documented in publicly available literature, research on the asymmetric reduction of a broader range of substituted acetophenones provides significant insights that are applicable. These studies consistently highlight the critical role of both electronic and steric factors in determining the enantioselectivity of the reduction.
For instance, in the biocatalytic reduction of acetophenone derivatives using various microorganisms, it has been observed that the electronic nature of the substituents on the aromatic ring significantly influences the reaction rate and, in many cases, the enantioselectivity. rsc.orgresearchgate.net Electron-withdrawing groups can affect the electron density at the carbonyl carbon, potentially influencing the hydride transfer from the cofactor (e.g., NADH or NADPH) within the enzyme's active site. ftb.com.hr
Steric hindrance is another paramount factor. The size and shape of the substituents on the aromatic ring can dictate how the ketone substrate binds within the chiral pocket of the catalyst, be it a metal complex or an enzyme. researchgate.netresearchgate.net A favorable orientation will lead to the preferential formation of one enantiomer over the other.
An illustrative QSAR model for the enantioselective reduction of substituted acetophenones might take the following general form:
log(E) = c₀ + c₁σ + c₂Es + c₃L
Where:
E is the enantiomeric ratio
σ is the Hammett electronic parameter
Es is the Taft steric parameter
L is a Sterimol length parameter
c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis
Illustrative Data for QSAR Modeling of Acetophenone Reduction
The following table presents a hypothetical dataset for a series of substituted acetophenones to illustrate the type of data required for a QSAR study. The enantioselectivity is given as enantiomeric excess (e.e. %) for the (R)-alcohol. The descriptor values are representative.
| Substituent (X) | Hammett (σ) | Taft (Es) | Sterimol (L) | Observed e.e. (%) (R) |
| 4-H | 0.00 | 0.00 | 2.06 | 85 |
| 4-CH₃ | -0.17 | -1.24 | 3.00 | 92 |
| 4-OCH₃ | -0.27 | -0.55 | 3.98 | 95 |
| 4-Cl | 0.23 | -0.97 | 3.51 | 78 |
| 4-NO₂ | 0.78 | -2.52 | 4.45 | 65 |
| 3-OCH₃ | 0.12 | -0.55 | 3.98 | 88 |
| 3,4-(OCH₃)₂ | -0.15 | -1.10 | - | >99 |
Note: The value for the 3,4-dimethoxy substituent is an aggregate estimate and highlights the need for specific descriptor calculations for multi-substituted compounds.
Interactive Data Table: Key Descriptors in QSAR for Enantioselectivity
The table below summarizes key molecular descriptors that are frequently employed in QSAR models for predicting the enantioselectivity of ketone reductions.
| Descriptor Type | Descriptor Name | Description | Relevance to Enantioselectivity |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. | Influences the electrophilicity of the carbonyl carbon, affecting the rate of hydride attack. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Important for electrostatic interactions within the catalyst's active site. |
| Steric | Taft Steric Parameter (Es) | A measure of the steric bulk of a substituent. | Dictates the fit of the substrate within the chiral pocket of the catalyst. |
| Steric | Sterimol Parameters (L, B1, B5) | Provide a more detailed, multi-dimensional description of the size and shape of a substituent. | Allows for a more refined modeling of the steric interactions that control stereodifferentiation. |
| 3D-QSAR | CoMFA/CoMSIA Fields | Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis generate 3D steric and electrostatic fields around the molecules. | Provide a detailed 3D map of the structural features that favor the binding of one enantiomer's transition state over the other. |
By developing and applying such QSAR models, researchers can gain a deeper understanding of the factors governing the stereochemical outcome of the synthesis of this compound. This knowledge is pivotal for the targeted design of more efficient and selective catalysts, ultimately leading to more sustainable and cost-effective synthetic routes.
Advanced Analytical Techniques for the Characterization and Purity Assessment of 1 3,4 Dimethoxyphenyl Ethan 1 Ol and Its Derivatives
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination
Chiral chromatography is the cornerstone for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. psu.edu This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioselective analysis of chiral alcohols and their derivatives. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation. Method development often involves screening various mobile phases, typically mixtures of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol (B130326), to achieve optimal resolution. wiley-vch.dersc.org The use of polar organic or polar ionic modes, especially with mobile phases compatible with mass spectrometry (LC-MS), has expanded the utility of chiral HPLC. sigmaaldrich.comjsmcentral.org
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique, particularly for volatile compounds. gcms.cz Chiral GC columns are often prepared by incorporating derivatized cyclodextrins into a polysiloxane liquid phase. gcms.czresearchgate.net These cyclodextrin (B1172386) molecules act as chiral selectors, enabling the separation of enantiomers. For non-volatile or highly polar compounds, derivatization to more volatile esters or ethers may be necessary before analysis.
The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. heraldopenaccess.us The use of sensitive detectors, such as UV-Vis or fluorescence detectors, is common. heraldopenaccess.usuma.es
| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile Phase / Carrier Gas | Principle of Separation | Reference |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives like Chiralpak® series) | Hexane/Isopropanol mixtures | Differential formation of diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance. | mdpi.com |
| Chiral GC | Derivatized Cyclodextrins (e.g., permethylated β-cyclodextrin) in a polysiloxane phase | Inert gases (e.g., Helium, Hydrogen) | Formation of transient diastereomeric inclusion complexes with the cyclodextrin cavity. | gcms.czresearchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While standard NMR spectroscopy confirms the basic connectivity of a molecule, advanced NMR techniques are indispensable for determining its stereochemistry. weebly.comresearchgate.net
To distinguish between enantiomers in an NMR spectrum, which are otherwise indistinguishable (isochronous), chiral auxiliary agents are employed. Chiral Lanthanide Shift Reagents (LSRs), such as europium(III) complexes with chiral ligands like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are commonly used. rsc.orglibretexts.org These reagents form diastereomeric complexes with the enantiomers of the substrate, such as the hydroxyl group of 1-(3,4-dimethoxyphenyl)ethan-1-ol. harvard.edu This association induces significant changes in the chemical shifts of the substrate's protons, and the magnitude of this shift is different for each enantiomer, leading to the resolution of signals for the R and S forms. core.ac.ukresearchgate.net This allows for the direct determination of enantiomeric purity by integrating the separated signals. libretexts.org
Alternatively, a chiral derivatizing agent can be used to covalently bond to the molecule, converting the enantiomers into a mixture of diastereomers, which inherently have different NMR spectra.
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, which confirms the molecular structure and helps in determining relative stereochemistry. omicsonline.orgresearchgate.netpitt.edu For a molecule like 1-(3,4-dimethoxyphenyl)ethan-1-ol, several 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), helping to map out the spin systems within the molecule, such as the ethyl group and the aromatic protons. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for connecting different fragments of the molecule, for instance, linking the methoxy (B1213986) protons to their respective carbons on the aromatic ring. omicsonline.org
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, irrespective of whether they are bonded. wordpress.com This is particularly useful for determining the relative configuration and preferred conformation of the molecule.
| 2D NMR Experiment | Information Provided | Application to 1-(3,4-dimethoxyphenyl)ethan-1-ol |
|---|---|---|
| COSY | ¹H-¹H scalar coupling correlations | Identifies coupling between the methine proton (CH-OH) and the methyl protons (CH₃). |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns the ¹³C signals for each protonated carbon. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirms the placement of methoxy groups and the ethan-1-ol side chain on the phenyl ring. |
| NOESY/ROESY | ¹H-¹H spatial proximity (through-space) | Provides information on the molecule's conformation and the spatial relationship between the side chain and the aromatic ring. |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental formula of a compound. researchgate.net For 1-(3,4-dimethoxyphenyl)ethan-1-ol, which has a molecular formula of C₁₀H₁₄O₃, the expected monoisotopic mass is 182.0943 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high precision, confirming the elemental composition.
Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, often referred to as a molecular fingerprint. nist.gov For derivatives of 1-(3,4-dimethoxyphenyl)ethan-1-ol, such as the corresponding ketone, the mass spectrum shows predictable fragments. For instance, 1-(3,4-dimethoxyphenyl)ethanone shows a prominent peak for the molecular ion (M⁺) and a base peak corresponding to the loss of a methyl group, resulting in a stable acylium ion. nist.govresearchgate.net
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ionization Technique | Key Spectral Information | Reference |
|---|---|---|---|---|---|
| 1-(3,4-dimethoxyphenyl)ethanol | C₁₀H₁₄O₃ | 182.22 | GC-MS (EI) | Confirms molecular mass. | nih.gov |
| 1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | EI | Molecular ion peak (m/z=180), base peak (m/z=165) from loss of CH₃. | nist.gov |
Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration Determination
Determining the absolute configuration (i.e., the R or S designation) of a chiral center is the final step in its complete characterization. mtoz-biolabs.com Chiroptical techniques are essential for this purpose.
Optical rotation measures the rotation of plane-polarized light by a chiral sample. sigmaaldrich.comyoutube.com The specific rotation, [α], is a characteristic physical property of a pure enantiomer. For (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol, a specific, measured value of optical rotation would confirm its enantiomeric identity, provided a literature value for the pure enantiomer is available for comparison. The magnitude of the rotation is also proportional to the enantiomeric excess of the sample. heraldopenaccess.usyoutube.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cnnih.gov This technique provides information about the three-dimensional structure of the molecule in solution. mtoz-biolabs.com A CD spectrum, which plots the difference in absorption (Δε) against wavelength, shows characteristic positive or negative bands (Cotton effects). researchgate.net For molecules with chromophores near a stereocenter, such as the dimethoxyphenyl group in the target compound, the CD spectrum is highly sensitive to the absolute configuration. The experimentally measured CD spectrum can be compared to the spectrum of a known standard or, more powerfully, to a spectrum predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the R form) allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comnih.gov
| Technique | Measurement | Information Obtained | Method of Assignment |
|---|---|---|---|
| Optical Rotation | Angle of rotation (α) of plane-polarized light | Direction (+/-) and magnitude of optical activity; enantiomeric purity. | Comparison of the sign (+ or -) of the specific rotation with a known standard. |
| Circular Dichroism (CD) | Differential absorption (Δε) of circularly polarized light | Detailed information on the 3D structure and absolute stereochemistry. | Comparison of the experimental CD spectrum with that of a known standard or with quantum chemically calculated spectra for the R and S enantiomers. |
Future Directions and Emerging Research Avenues for Chiral 1 3,4 Dimethoxyphenyl Ethan 1 Ol
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for producing chiral alcohols like (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol. Research emphasizes the use of biocatalysis and environmentally friendly reaction conditions to minimize waste and energy consumption.
A significant area of focus is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, 3',4'-dimethoxyacetophenone (B42557). rsc.orgnih.gov Novel ADHs, such as SmADH2 from Stenotrophomonas maltophilia and RhADH from Rhodococcus sp. R6, have demonstrated high efficiency and enantioselectivity. rsc.orgnih.gov These biocatalytic systems often operate in aqueous media under mild conditions, offering a green alternative to traditional chemical reductants. To further improve sustainability, these enzyme systems can be coupled with coenzyme regeneration systems, reducing the need for stoichiometric amounts of expensive cofactors like NAD(P)H. nih.gov For instance, a system using formate (B1220265) dehydrogenase can regenerate the necessary coenzyme, producing only CO2 as a byproduct. nih.gov
Another green approach involves mechanochemical synthesis, which performs reactions in the absence of a solvent. mdpi.com For example, the synthesis of a related chalcone (B49325) has been achieved by grinding the reactants with a catalytic amount of sodium hydroxide (B78521), significantly reducing solvent waste. mdpi.com The efficiency of such processes is often evaluated using green metrics like the Environmental (E)-factor, which quantifies the amount of waste produced per kilogram of product. mdpi.com
Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Alcohols
| Strategy | Catalyst/System | Advantages | Key Findings | Citations |
| Biocatalysis | Alcohol Dehydrogenase (e.g., SmADH2, RhADH) | High enantioselectivity, mild reaction conditions, aqueous media. | High substrate tolerance (>150 g/L) and excellent enantiomeric excess (ee) >99%. | rsc.orgnih.gov |
| Mechanochemistry | Solid-state grinding with catalyst (e.g., NaOH) | Solvent-free, reduced waste. | Can achieve high yields (e.g., 83% for a chalcone synthesis) with a low E-factor. | mdpi.com |
| One-Pot Synthesis | Heteropolyanion-based ionic liquids | Reusable catalyst, reduced purification steps, solvent-free potential. | Efficiently catalyzes oxidation and cyclocondensation in a single pot under microwave conditions. | mdpi.com |
Continuous Flow Chemistry Applications for Scalable Production
For industrial-scale synthesis of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. d-nb.info Flow chemistry allows for better control over reaction parameters, enhanced safety, and easier scalability. d-nb.inforesearchgate.net
Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without isolating intermediates, are particularly promising. nih.gov This approach has been successfully used to synthesize chiral precursors for 1-aryl-1,3-diols, which are structurally similar to the target compound. nih.gov Such systems can employ immobilized catalysts, including enzymes or chiral phosphoric acids, packed into columns or reactors. nih.govnih.gov This allows the catalyst to be easily separated from the product stream and reused over long periods, increasing efficiency and reducing costs. For example, an enzyme packed in a reactor was used continuously for a week for the kinetic resolution of a racemic alcohol. nih.gov
The scalability of flow processes has been demonstrated in the production of various active pharmaceutical ingredients (APIs). mdpi.com For instance, a continuous flow setup for a reductive amination was successfully operated under GMP conditions at high pressure (>50 bar), something difficult to achieve in standard batch reactors. d-nb.info The small reactor volumes in flow chemistry also enhance safety when dealing with hazardous reagents or highly exothermic reactions. researchgate.net These features make continuous flow a key technology for the future manufacturing of this compound and its derivatives.
Exploration of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
The quest for higher efficiency and perfect stereoselectivity in the synthesis of chiral alcohols drives ongoing research into novel catalytic systems. Beyond the ADHs mentioned previously, combined chemical and biological systems are gaining traction.
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a biocatalyst (often a lipase (B570770) for enantioselective acylation) with a metal catalyst that racemizes the unreacted alcohol enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic alcohol into a single enantiomer of the product ester, overcoming the 50% yield limit of standard kinetic resolution. mdpi.com Various metals, including Ruthenium and Palladium, have been used to create efficient catalysts for the racemization step. mdpi.com
Researchers are also exploring advanced organometallic catalysts. Chiral rhodium complexes, for example, are effective in various asymmetric reactions, including the hydrogenation of alkenes and the 1,4-addition of organoboron reagents to achieve high enantioselectivities. researchgate.net The development of new chiral ligands, such as C2-symmetric dienes or spiro diphosphines, allows for fine-tuning the catalyst's structure to maximize its effectiveness for a specific transformation. researchgate.net Furthermore, bimetallic catalytic systems, where two different metals work in concert, are being developed to facilitate complex tandem reactions, such as the Rh(II)/Sm(III) system used for asymmetric cycloadditions. rsc.org
Table 2: Emerging Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Description | Potential Advantage for Chiral Alcohol Synthesis | Citations |
| Dynamic Kinetic Resolution (DKR) | Combination of a lipase for resolution and a metal catalyst (e.g., Ru) for in-situ racemization. | Overcomes the 50% yield limitation of simple kinetic resolution, allowing for theoretical 100% yield. | mdpi.com |
| Chiral Rhodium Complexes | Rhodium metal center with specifically designed chiral phosphine (B1218219) or diene ligands. | High efficiency and enantioselectivity for asymmetric hydrogenation and conjugate addition reactions. | researchgate.net |
| Bimetallic Relay Catalysis | Two distinct metal catalysts (e.g., Rh(II)/Sm(III)) that promote sequential transformations. | Enables complex, one-pot tandem reactions to build molecular complexity with high stereocontrol. | rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Organic molecules that act as catalysts for a variety of transformations. | Provides a metal-free alternative for asymmetric catalysis, as shown in the synthesis of chiral pyridinones. | nih.gov |
Integration into Automated Synthesis Platforms
The integration of chemical synthesis with robotics and automation is set to revolutionize the discovery and optimization of reaction pathways. Automated synthesis platforms can perform numerous experiments in parallel, dramatically accelerating the screening of catalysts, solvents, and reaction conditions. chemspeed.com
Commercially available robotic platforms can now perform complex, multi-step syntheses, including handling air-sensitive reagents and running reactions at low temperatures, without human intervention. chemspeed.com These "assembly-line" systems can iteratively perform bond-forming reactions with high stereochemical control, enabling the rapid construction of complex molecules. chemspeed.com
For chiral analysis, which is critical in optimizing the synthesis of compounds like this compound, automated high-throughput analysis (HTA) platforms are essential. nih.gov An achiral-chiral two-dimensional liquid chromatography (2D-LC) system can be used to rapidly determine both the yield and the enantiomeric excess of thousands of reaction mixtures prepared in 96-well plates. nih.gov This combination of automated synthesis and high-throughput analysis provides vast amounts of high-quality data that can be used to train machine learning models, further accelerating the optimization of synthetic routes. nih.gov
Expanding the Scope of Derivatization for Advanced Materials or Research Probes
The this compound molecule serves as a versatile chiral scaffold for the synthesis of more complex structures with potential applications in materials science and as biological research probes. The hydroxyl group and the electron-rich aromatic ring are functional handles that can be readily modified.
Derivatization can be used to create novel compounds with potential therapeutic properties. For example, the core structure can be incorporated into larger, more complex heterocyclic systems known to have biological activity, such as tetrahydroquinolines. mdpi.com The synthesis of an N-furoylated tetrahydroquinoline derivative demonstrated how the dimethoxyphenyl group could be part of a multi-step synthesis to generate pharmacologically relevant molecules. mdpi.com Similarly, the dimethoxyphenyl moiety can be used as a starting point to create chalcones, which can then be converted into other heterocyclic systems like triazoles or oxadiazoles, which are common motifs in medicinal chemistry. mdpi.comrsc.org
Beyond medicine, the chiral alcohol can be functionalized to create advanced materials. The hydroxyl group could be used to attach the molecule to a polymer backbone, creating a chiral stationary phase for chromatography. Alternatively, it could be used to anchor the molecule onto a surface to create chiral sensors or to modify the properties of nanomaterials. The specific stereochemistry of the (1R) enantiomer can impart unique recognition or optical properties to these new materials.
Q & A
Q. What are the common synthetic routes for (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures. For example, enzymatic acetylation using lipases or esterases can selectively acetylate the (1R)-enantiomer, followed by hydrolysis to isolate the desired product. This approach leverages chiral catalysts or biocatalysts to achieve high enantiomeric excess (e.g., 88–90% purity reported for similar substrates) . Alternative routes include asymmetric reduction of prochiral ketones using transition metal catalysts or chiral auxiliaries .
Q. How is the stereochemical purity of this compound determined?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is the gold standard for assessing enantiomeric excess. For example, methods using cellulose-based chiral columns with hexane/isopropanol mobile phases and UV detection (e.g., 254 nm) resolve enantiomers effectively. Polarimetry and nuclear magnetic resonance (NMR) with chiral solvating agents can also corroborate results .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm hydroxyl group presence. For example, the hydroxyl proton appears as a broad singlet (~1–5 ppm), while aromatic protons split based on substitution patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for CHO) and fragmentation patterns validate the structure.
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-O vibrations (~1250 cm) confirm alcohol and methoxy groups .
Q. What are the typical physical and chemical properties of this compound?
- Methodological Answer : The compound is a chiral secondary alcohol with moderate polarity. It exhibits:
- Solubility : High solubility in organic solvents (e.g., ethanol, dichloromethane) and limited solubility in water due to hydrophobic aromatic rings .
- Stability : Stable under inert conditions but prone to oxidation under strong acidic/alkaline environments.
- Reactivity : The hydroxyl group participates in esterification, etherification, and oxidation reactions (e.g., to ketones using CrO) .
Advanced Research Questions
Q. What strategies enhance enantioselectivity in the synthesis of this compound?
- Methodological Answer :
- Biocatalysis : Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica show high enantioselectivity (E > 200) in kinetic resolutions. Reaction conditions (pH, temperature, solvent) are optimized to stabilize enzyme activity .
- Asymmetric Catalysis : Chiral Ru or Rh complexes with phosphine ligands enable enantioselective hydrogenation of ketones. Computational modeling (DFT) aids in predicting transition states for catalyst design .
Q. How does the substitution pattern on the phenyl ring influence reactivity in oxidation reactions?
- Methodological Answer : The 3,4-dimethoxy groups donate electron density via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the benzylic alcohol toward oxidation. For example, oxidation to the ketone proceeds slower compared to non-substituted analogs, requiring stronger oxidants (e.g., Jones reagent). Substituent effects are quantified using Hammett σ constants and kinetic studies .
Q. What challenges arise in scaling up synthesis while maintaining high enantiomeric excess?
- Methodological Answer :
- Catalyst Deactivation : Metal catalysts may sinter under industrial conditions. Solutions include using supported nanoparticles (e.g., Pd/AlO) or flow reactors for continuous processing .
- Enzyme Stability : Immobilization in ionic liquids or cross-linked enzyme aggregates (CLEAs) improves biocatalyst reusability and thermal stability .
- Purification : Simulated moving bed (SMB) chromatography efficiently separates enantiomers at scale .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations model enzyme-substrate interactions (e.g., lipase binding pockets) to predict enantioselectivity.
- Transition State Analysis : DFT calculations identify energy barriers for catalytic steps, guiding ligand design in asymmetric hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
